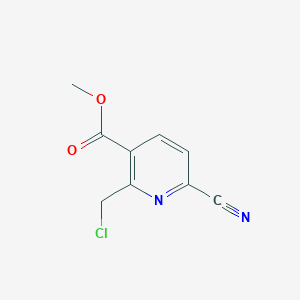
Methyl 2-(chloromethyl)-6-cyanonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2-(chloromethyl)-6-cyanonicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group and a cyano group attached to a nicotinate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(chloromethyl)-6-cyanonicotinate typically involves the chloromethylation of a nicotinate derivative. One common method includes the reaction of a nicotinate ester with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide . The reaction is carried out under mild conditions, often in a solvent like dichloromethane at low temperatures.
Industrial Production Methods
Industrial production of Methyl2-(chloromethyl)-6-cyanonicotinate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl2-(chloromethyl)-6-cyanonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The cyano group can be reduced to primary amines or oxidized to carboxylic acids under appropriate conditions.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
Methyl2-(chloromethyl)-6-cyanonicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl2-(chloromethyl)-6-cyanonicotinate involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl2-(bromomethyl)-6-cyanonicotinate
- Methyl2-(iodomethyl)-6-cyanonicotinate
- Methyl2-(hydroxymethyl)-6-cyanonicotinate
Uniqueness
Methyl2-(chloromethyl)-6-cyanonicotinate is unique due to its specific combination of functional groups, which confer distinct reactivity and binding properties. Compared to its bromomethyl and iodomethyl analogs, the chloromethyl derivative offers a balance of reactivity and stability, making it suitable for a wider range of applications. The presence of the cyano group further enhances its versatility in chemical transformations and biological interactions .
Propiedades
Fórmula molecular |
C9H7ClN2O2 |
|---|---|
Peso molecular |
210.62 g/mol |
Nombre IUPAC |
methyl 2-(chloromethyl)-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6(5-11)12-8(7)4-10/h2-3H,4H2,1H3 |
Clave InChI |
UMHHKHNSIIVOAP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(N=C(C=C1)C#N)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


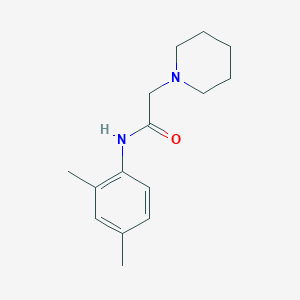
![Pyrazolo[1,5-a]pyridine-3-carboximidamide hydrochloride](/img/structure/B13008204.png)



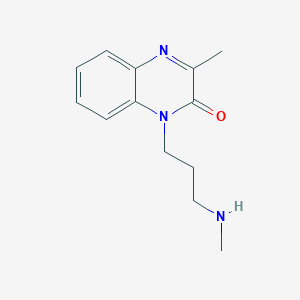
![methyl2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13008231.png)
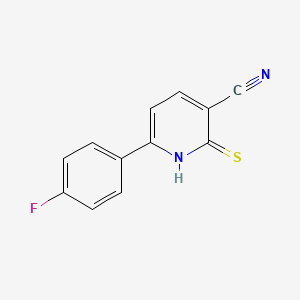

![Diethyl7,8-dihydro-5H-pyrano[4,3-d]pyrimidine-2,4-dicarboxylate](/img/structure/B13008257.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carbonitrile](/img/structure/B13008259.png)

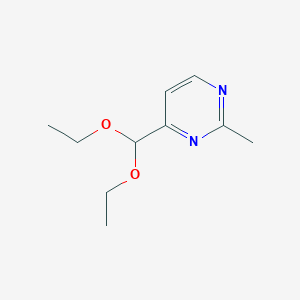
![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-amine](/img/structure/B13008286.png)
